molecular formula C10H7F2NOS B12075899 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol

5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol

Cat. No.: B12075899
M. Wt: 227.23 g/mol
InChI Key: ILPVSDAQIYLSHC-UHFFFAOYSA-N
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Description

5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol (CAS 2092628-42-5) is a heterocyclic compound of significant interest in modern agrochemical research and development. With a molecular formula of C 10 H 7 F 2 NOS and a molecular weight of 227.23 g/mol, this compound features a pyridin-2-ol moiety linked to a 5-(difluoromethyl)thienyl group, a structural motif commonly associated with biological activity . This compound is representative of a class of heterocyclic compounds investigated for their microbiocidal and fungicidal properties against phytopathogenic microorganisms . Specifically, derivatives containing the 3-(2-thienyl)-5-(trifluoromethyl)-1,2,4-oxadiazole structure have been developed as agrochemical fungicides, highlighting the critical role of the thienyl heterocycle in targeting fungal diseases in crops . The presence of the difluoromethyl group ( - CHF 2 ) on the thiophene ring is a key structural feature, as fluorine atoms are often incorporated to modulate the molecule's electronic properties, metabolic stability, and bioavailability, thereby enhancing its potential efficacy . The primary research value of 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol lies in its use as a synthetic intermediate or a building block for the preparation of more complex molecules with potential pesticidal or antifungal activities. Researchers utilize this compound to explore new modes of action and develop novel crop protection agents aimed at safeguarding yield in vital agriculture. This product is intended for laboratory research purposes only and is not classified or approved for any other use.

Properties

Molecular Formula

C10H7F2NOS

Molecular Weight

227.23 g/mol

IUPAC Name

5-[5-(difluoromethyl)thiophen-2-yl]-1H-pyridin-2-one

InChI

InChI=1S/C10H7F2NOS/c11-10(12)8-3-2-7(15-8)6-1-4-9(14)13-5-6/h1-5,10H,(H,13,14)

InChI Key

ILPVSDAQIYLSHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC=C1C2=CC=C(S2)C(F)F

Origin of Product

United States

Preparation Methods

Thienyl Halide Substitution

The difluoromethyl group on the thienyl ring is introduced via halogen exchange reactions. Starting from 5-bromo-2-thiophenecarbaldehyde, treatment with potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C facilitates bromide-to-fluoride substitution. Subsequent reduction of the aldehyde to a difluoromethyl group is achieved using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, yielding 5-(difluoromethyl)thiophene-2-carbaldehyde.

Reaction Conditions:

StepReagentsTemperatureYield
1KF, DMF100°C62%
2DAST, DCM-10°C78%

Pyridin-2-ol Activation

Parallel synthesis of the pyridin-2-ol component involves bromination of pyridin-2-ol at the 5-position using N-bromosuccinimide (NBS) in acetic acid. The resulting 5-bromopyridin-2-ol serves as a coupling partner.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 5-(difluoromethyl)thien-2-ylboronic acid and 5-bromopyridin-2-ol is employed. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a mixture of toluene/ethanol (3:1) with aqueous sodium carbonate (Na₂CO₃) at 80°C achieves biaryl bond formation.

Optimized Parameters:

CatalystBaseSolventTemperatureYield
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH80°C68%

Direct C-H Arylation

Alternative methods utilize C-H activation of pyridin-2-ol using Pd(OAc)₂ and 2,2'-bipyridine as a ligand. The reaction with 5-(difluoromethyl)thiophene-2-iodide in dimethylacetamide (DMA) at 120°C affords the target compound with reduced step count.

One-Pot Tandem Synthesis

Sequential Fluorination and Coupling

A tandem approach combines difluoromethylation and coupling in a single reactor. 5-Bromo-2-thiophenecarbaldehyde undergoes in situ fluorination with ClCF₂H in the presence of CuI, followed by coupling with 5-bromopyridin-2-ol using Pd(dba)₂ and Xantphos.

Key Advantages:

  • Eliminates intermediate isolation

  • Reduces solvent waste

Performance Metrics:

Step IntegrationTotal YieldPurity
Fluorination + Coupling55%95%

Mechanistic Insights and Challenges

Stability of Fluorinated Intermediates

The difluoromethylthienyl boronic acid intermediate exhibits limited stability, requiring immediate use post-synthesis. ¹⁹F NMR studies reveal decomposition via hydrolysis, necessitating anhydrous conditions.

Regioselectivity in Coupling Reactions

Competing coupling at the 4-position of pyridin-2-ol is mitigated using bulky ligands (e.g., SPhos), enhancing 5-position selectivity.

Scalability and Industrial Relevance

Continuous Flow Synthesis

Microreactor systems enable scalable production by maintaining precise temperature control during exothermic fluorination steps. Pilot-scale trials demonstrate a 40% yield improvement over batch methods.

Environmental Considerations

Fluorination reagents like DAST generate HF byproducts, necessitating Ca(OH)₂ scrubbers. Recent advances employ HF-pyridine complexes to reduce volatility .

Chemical Reactions Analysis

Types of Reactions

5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where certain groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in compounds with different functional groups attached to the original structure.

Scientific Research Applications

Anti-Inflammatory Properties

Research indicates that derivatives of pyridine compounds, including 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol, exhibit significant anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit cyclooxygenase-2 (COX-2) activity, which is a key enzyme involved in the inflammatory process. For instance, compounds with similar structures demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Study: COX-2 Inhibition

A study evaluated the anti-inflammatory activity of several pyridine derivatives, including 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol. The results revealed that these compounds significantly suppressed COX-2 activity in vitro, suggesting their potential as anti-inflammatory agents .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes relevant to disease pathways. Specifically, it has been noted for its potential in inhibiting Janus kinases (JAKs), which play a crucial role in signaling pathways associated with inflammatory diseases and cancers.

Case Study: JAK Inhibition

Recent studies have highlighted the role of JAK inhibitors in treating autoimmune diseases such as rheumatoid arthritis and psoriasis. The structural features of 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol position it as a candidate for further development as a JAK inhibitor, potentially offering therapeutic benefits for patients suffering from these conditions .

Antitumor Activity

There is growing evidence that compounds with similar structural motifs to 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol exhibit antitumor properties. Research into pyrazolo[1,5-a]pyrimidines has shown their effectiveness against various cancer cell lines, suggesting that modifications to the pyridine structure could enhance its anticancer activity.

Case Study: Anticancer Potential

In a study focused on pyrazolo[1,5-a]pyrimidines, compounds were synthesized and evaluated for their anticancer activity. These derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models, indicating that similar modifications to 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol could yield effective anticancer agents .

Material Science Applications

Beyond medicinal chemistry, 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol and its derivatives are being explored for applications in material science due to their unique photophysical properties. Their ability to form crystals with notable conformational characteristics opens avenues for use in electronic materials and sensors.

Case Study: Photophysical Properties

Research has demonstrated that certain pyridine derivatives can serve as emergent fluorophores due to their exceptional photophysical properties. This suggests potential applications in developing new materials for optoelectronic devices .

Mechanism of Action

The mechanism of action of 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and targets may vary depending on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridine Derivatives

A. Fluorinated Pyridinols

  • 5-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol (CAS 1214329-19-7):
    • Replaces the thienyl group with a 3-fluorophenyl ring and adds a trifluoromethyl (-CF$_3$) group at the 6-position.
    • Properties : Higher molecular weight (257.18 g/mol) compared to the target compound, with a predicted density of 1.405 g/cm³ and pKa of 7.27 .
    • Key Difference : The trifluoromethyl group enhances lipophilicity and metabolic stability, whereas the thienyl group in the target compound may improve π-π stacking interactions.
  • 2-Fluoro-4-[5-(3-hydroxyphenyl)-2-thienyl]phenol (CAS 1122660-29-0): Combines thienyl and fluorophenol moieties but lacks the pyridine core. Properties: Molecular weight 286.33 g/mol, suggesting larger steric bulk compared to pyridine-based analogs .

B. Thienyl-Substituted Pyridines

  • 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol (CAS 1017414-83-3):
    • Substitutes the thienyl group with a chloro-methoxyphenyl ring and shifts the hydroxyl to the 3-position.
    • Implications : The 3-hydroxyl position may alter hydrogen-bonding capabilities and bioavailability compared to 2-hydroxyl derivatives .
Functional Group Variations

A. Difluoromethyl vs. Trifluoromethyl

  • 5-(Trifluoromethyl)-2-pyridinemethanol: Features a trifluoromethyl group (-CF$3$) and a hydroxymethyl (-CH$2$OH) substituent. Impact: The -CF$3$ group increases electronegativity and stability but reduces solubility compared to -CF$2$H .

B. Thienyl vs. Phenyl Substituents

  • 5-(4-Ethylphenyl)pyrimidin-2-ol (CAS 100142-27-6): Replaces thienyl with a 4-ethylphenyl group and uses a pyrimidine core.

Data Tables

Table 1. Comparative Physical and Chemical Properties
Compound Name Molecular Weight (g/mol) Key Substituents Predicted pKa Notable Properties Reference
5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol ~223.19* 2-OH, 5-(CF$_2$H-thienyl) N/A High electron-withdrawing effects
5-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol 257.18 2-OH, 3-F-phenyl, 6-CF$_3$ 7.27 Lipophilic, broad bioactivity
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol 237.67 3-OH, 4-Cl-2-MeO-phenyl N/A Altered H-bonding geometry
2-Fluoro-4-[5-(3-hydroxyphenyl)-2-thienyl]phenol 286.33 Thienyl, 3-OH-phenyl, 2-F N/A Steric bulk, potential for polymers

*Calculated based on molecular formula C${10}$H$7$F$_2$NOS.

Research Findings and Implications

  • Biological Relevance : Thienyl-substituted compounds (e.g., triazoles in ) show antibacterial activity, suggesting the target compound could be explored for similar applications.
  • Synthetic Challenges : Difluoromethyl-thienyl groups may require specialized fluorination techniques, as seen in analogs from .

Biological Activity

5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol is a heterocyclic compound characterized by its unique structural features, including a pyridine ring substituted with a difluoromethyl group and a thienyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The chemical formula for 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol is C10H8F2N2OS, which indicates the presence of nitrogen and sulfur atoms that contribute to its reactivity and biological activity. The difluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with biological targets .

The biological activity of 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol is primarily attributed to its interaction with various molecular targets within cells. The difluoromethyl group may enhance the compound's binding affinity to proteins or enzymes, influencing their activity and leading to various biological effects. The exact pathways through which this compound exerts its effects are still under investigation, but it is believed to involve modulation of biochemical pathways associated with disease processes.

Antimicrobial Properties

Research indicates that 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol exhibits notable antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes critical for bacterial survival .

Anticancer Properties

In anticancer studies, this compound has demonstrated significant activity against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in L1210 mouse leukemia cells with IC50 values in the nanomolar range. The growth inhibition observed can be reversed by the addition of thymidine, suggesting a mechanism involving the intracellular release of active metabolites .

Case Studies

  • Cell Proliferation Inhibition : A study evaluating the growth inhibitory activity of 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol against L1210 mouse leukemia cells revealed potent inhibition, indicating its potential as an anticancer agent.
  • Antimicrobial Efficacy : In vitro tests demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria, suggesting its utility in developing new antibacterial agents.

Comparative Analysis

To better understand the biological activity of 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
5-(Difluoromethyl)-2-thienylmethanamineContains a difluoromethyl group and thienyl moietyAntimicrobial
5-(Difluoromethyl)-2-thienylpyridineSimilar thienyl structure without hydroxyl groupAnticancer
5-(Difluoromethyl)-2-thienylpyrimidineIncorporates a pyrimidine ring instead of pyridinePotentially anticancer

This table highlights how the unique combination of functional groups in 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol contributes to its distinct chemical reactivity and biological properties compared to its analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol?

  • Answer: Synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling between halogenated pyridin-2-ol derivatives (e.g., 5-bromopyridin-2-ol) and 5-difluoromethylthienyl boronic acids. Reaction conditions often include palladium catalysts (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and reflux in ethanol/water mixtures. Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane). Analogous protocols for related fluorinated heterocycles demonstrate yields of 60-75% .

Q. Which analytical techniques are critical for structural confirmation and purity assessment of 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol?

  • Answer:

  • Structural Elucidation:
  • 1H/13C/19F NMR : To confirm substituent positions and fluorine integration.
  • HRMS : For exact molecular weight verification (e.g., [M+H]+ calculated for C₁₀H₈F₂NO₂S: 256.0342).
  • Purity Analysis:
  • HPLC-UV : Using C18 columns (acetonitrile/water gradient) to quantify impurities (<2%).
  • Melting Point : Comparative analysis with literature values (if available) .

Advanced Research Questions

Q. How does the difluoromethyl-thienyl moiety influence the compound's electronic properties and reactivity in catalytic systems?

  • Answer: The difluoromethyl group acts as a strong electron-withdrawing substituent, polarizing the thienyl ring and enhancing electrophilicity at the β-position. This facilitates nucleophilic aromatic substitution (e.g., with amines or alkoxides) and stabilizes transition states in cross-coupling reactions. Computational studies (DFT) on analogous fluorinated thiophenes show reduced LUMO energy (-1.8 eV vs. non-fluorinated analogs), correlating with increased reactivity in Pd-catalyzed couplings .

Q. What experimental strategies address discrepancies in reported solubility profiles across polar and non-polar solvents?

  • Answer: Systematic solubility studies under controlled conditions are recommended:

  • Solvent Screening : Test in DMSO, ethanol, THF, and chloroform at 25°C and 50°C.
  • Quantitative Analysis : Use UV-Vis spectroscopy (λmax ~270 nm) with calibration curves for concentration determination.
  • pH-Dependent Solubility : Assess solubility in buffered solutions (pH 3–10) to identify optimal conditions for biological assays. Data from related hydroxypyridines suggest improved solubility in DMSO (>50 mg/mL) but limited aqueous solubility (<1 mg/mL) .

Q. How can researchers mitigate oxidative degradation during long-term storage of 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol?

  • Answer: Stability optimization strategies include:

  • Storage Conditions : Argon atmosphere, -20°C in amber vials with desiccants (e.g., molecular sieves).
  • Stabilizers : Add 0.1% w/v butylated hydroxytoluene (BHT) to ethanol stock solutions.
  • Quality Control : Monthly HPLC checks to monitor degradation products (e.g., sulfoxide derivatives). Accelerated stability studies (40°C/75% RH) on similar compounds show <5% degradation over 6 months with proper stabilization .

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